4-(Iodomethyl)pyrrolidin-2-one

Description

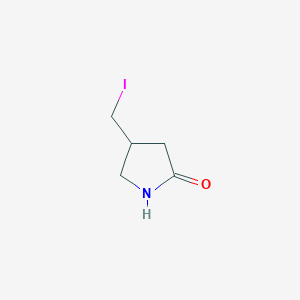

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8INO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCYFZAIZKPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51101-44-1 | |

| Record name | 4-(iodomethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Iodomethyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions Involving the Iodomethyl Moiety

The primary reactive site for many transformations involving 4-(iodomethyl)pyrrolidin-2-one is the carbon atom bearing the iodine. The iodine atom is an excellent leaving group, making the methylene (B1212753) group highly susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for constructing more complex molecules by introducing new functional groups at the C4 position of the pyrrolidinone ring.

The electrophilic iodomethyl group of this compound readily reacts with a variety of soft and hard nucleophiles. This versatility allows for the introduction of carbon, nitrogen, oxygen, and sulfur-based functionalities. For instance, reaction with amines leads to the formation of the corresponding 4-(aminomethyl)pyrrolidin-2-ones, while thiols yield 4-((alkylthio)methyl)pyrrolidin-2-ones. Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds, extending the carbon skeleton. The choice of reaction conditions, including solvent and base, can be crucial for optimizing yields and preventing side reactions, such as elimination or reaction at the lactam nitrogen.

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Amines (R-NH₂) | 4-(Aminomethyl)pyrrolidin-2-ones | Polar aprotic solvent (e.g., DMF, CH₃CN), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |

| Thiols (R-SH) | 4-((Alkylthio)methyl)pyrrolidin-2-ones | Base (e.g., NaH, NaOEt) in a suitable solvent (e.g., THF, EtOH) |

| Alkoxides (R-O⁻) | 4-((Alkoxy)methyl)pyrrolidin-2-ones | Generated in situ from the corresponding alcohol and a strong base (e.g., NaH) in an aprotic solvent |

| Cyanide (CN⁻) | 4-(Cyanomethyl)pyrrolidin-2-one | Alkali metal cyanide (e.g., NaCN, KCN) in a polar aprotic solvent (e.g., DMSO) |

| Azide (B81097) (N₃⁻) | 4-(Azidomethyl)pyrrolidin-2-one | Sodium azide in a polar aprotic solvent (e.g., DMF) |

Cyclization and Annulation Reactions

The presence of both a nucleophilic center (the lactam nitrogen) and an electrophilic center (the iodomethyl group) within the same molecule allows for intramolecular cyclization reactions under appropriate conditions. Treatment with a strong base can deprotonate the lactam nitrogen, generating an amide anion that can then displace the iodide intramolecularly. This process leads to the formation of a bicyclic system, specifically a 1-azabicyclo[3.2.0]heptan-7-one. The facility of this cyclization depends on the ring strain of the resulting product and the reaction conditions employed. Such bicyclic lactams are valuable intermediates in the synthesis of more complex nitrogen-containing heterocycles.

Strategies for Selective N- and O-Alkylation in Pyrrolidinone Systems

The lactam group in pyrrolidinone systems is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Selective alkylation is a significant challenge in the chemistry of lactams. wiley-vch.desci-hub.sex-mol.com

N-Alkylation: This is generally favored under basic conditions. wiley-vch.de The nitrogen atom is considered a "soft" nucleophile and preferentially reacts with "soft" electrophiles like alkyl iodides. wiley-vch.de The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) effectively deprotonates the nitrogen, forming the corresponding amide anion. This anion is highly nucleophilic and readily attacks electrophiles, leading to the N-alkylated product. researchgate.net

O-Alkylation: This pathway is favored by "hard" electrophiles and conditions that promote the formation of the lactim ether. wiley-vch.de O-alkylation can be achieved using powerful alkylating agents such as trialkyloxonium salts (e.g., Meerwein's salt) or by using silver salts (e.g., Ag₂O) in conjunction with an alkyl halide. nih.gov The silver ion coordinates to the lactam oxygen, increasing its nucleophilicity and directing the alkylation to that position. The resulting products are 2-alkoxy-1-pyrroline derivatives. The choice between N- and O-alkylation is therefore highly dependent on the nature of the electrophile and the reaction conditions. wiley-vch.de

Investigating Rearrangement Pathways

While direct nucleophilic substitution at the iodomethyl group is the most common reaction pathway for this compound, rearrangement reactions are also possible under certain conditions. For instance, under strongly basic conditions or upon treatment with certain Lewis acids, rearrangement of the pyrrolidinone ring could potentially occur. Although specific rearrangement pathways for this compound are not extensively documented in readily available literature, related systems can undergo transformations such as ring expansion or contraction. Mechanistic investigations would be required to determine the feasibility and outcomes of such rearrangements, which could involve intermediates like aziridinium (B1262131) ions or carbocationic species, depending on the reaction promoters.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 4-(Iodomethyl)pyrrolidin-2-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the iodomethyl group. The protons on the carbon bearing the iodomethyl group (H4) and the adjacent methylene (B1212753) protons (H3 and H5) would likely appear as complex multiplets due to spin-spin coupling. The N-H proton of the lactam would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the lactam (C2) is expected to resonate at a significantly downfield chemical shift. The carbons of the pyrrolidinone ring (C3, C4, and C5) and the iodomethyl carbon would appear at characteristic chemical shifts influenced by their chemical environment.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 224.96506 Da. uni.lunih.gov The fragmentation of pyrrolidin-2-one derivatives is influenced by the substituents on the ring. Common fragmentation pathways involve cleavage of the side chain and ring opening. For this compound, fragmentation is likely to involve the loss of an iodine atom or the entire iodomethyl group.

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.97234 |

| [M+Na]⁺ | 247.95428 |

| [M-H]⁻ | 223.95778 |

| [M]⁺ | 224.96451 |

Data sourced from PubChem. uni.lu

X-ray Crystallographic Analysis of this compound Derivatives

While a crystal structure for this compound itself is not available in the reviewed literature, the X-ray crystallographic analysis of a closely related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, provides valuable insights into the conformational behavior of the pyrrolidine (B122466) ring.

Pyrrolidine Ring Conformation Studies

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve steric strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The conformation of the pyrrolidine ring is significantly influenced by the nature and position of its substituents. Studies on various substituted pyrrolidines have shown that the ring can be locked into specific puckered forms. nih.gov For instance, the electronegativity of a substituent at the C4 position can dictate the preference for an exo (out-of-plane on the opposite side of the carbonyl group) or endo (out-of-plane on the same side as the carbonyl group) pucker. nih.gov

Analysis of Dihedral Angles and Intermolecular Interactions

The crystal structure of (S)-2-(Iodomethyl)-1-tosylpyrrolidine reveals specific dihedral angles that define the puckering of the pyrrolidine ring. These angles, along with bond lengths and bond angles, provide a precise three-dimensional picture of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the packing of molecules in the crystal lattice. In the case of this compound, the N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded networks in the solid state.

Isomeric Forms and Stereoisomeric Differentiation

This compound possesses a chiral center at the C4 position of the pyrrolidinone ring. This gives rise to the existence of two enantiomers: (R)-4-(Iodomethyl)pyrrolidin-2-one and (S)-4-(Iodomethyl)pyrrolidin-2-one.

Enantiomers are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment but exhibit different optical activities (rotation of plane-polarized light) and interact differently with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. This would be relevant if additional chiral centers were present in the molecule.

The differentiation and separation of these stereoisomers are crucial in many applications, particularly in medicinal chemistry, where different enantiomers can have vastly different biological activities. Chiral chromatography techniques are often employed for the separation of enantiomers. The absolute configuration of a specific enantiomer can be determined using X-ray crystallography of a single crystal or by using chiral spectroscopic methods in conjunction with theoretical calculations.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure, which in turn governs the molecule's reactivity. arxiv.org Techniques such as Density Functional Theory (DFT) are routinely used to calculate the potential energy surface and other electronic properties of molecules containing hundreds of atoms. scienceopen.com

For 4-(Iodomethyl)pyrrolidin-2-one, quantum chemical calculations would typically be employed to determine key descriptors of its electronic character. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. nih.gov Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets. chemrxiv.org While specific quantum chemical calculation data for this compound is not extensively detailed in the available literature, the general application of these methods provides a theoretical framework for predicting its chemical behavior and potential for engaging in various reaction types. rsc.orgnih.gov

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as this compound, and a biological target, typically a protein.

Studies involving a compound identified as 4PIM, a derivative of this compound, have utilized docking simulations to explore its binding to the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator in immunosuppressive pathways. nih.gov These simulations revealed specific interactions between the compound and amino acid residues within the catalytic site of IDO1. nih.gov The binding is characterized by a combination of hydrophobic interactions, π-stacking, and van der Waals contacts, which collectively stabilize the ligand within the active site. nih.gov

The key interactions identified for the this compound derivative with IDO1 are summarized in the table below. nih.gov

| Interacting Residue | Interaction Type | Occupancy (%) during MD Simulation |

| Tyr126 | Hydrophobic & π-stacking | 81% - 68% |

| Phe163 | Hydrophobic & π-stacking | 98% |

| Phe164 | Hydrophobic & π-stacking | 95% - 86% |

| Val130 | Van der Waals | 86% - 95% |

| Leu234 | Van der Waals | 62% - 78% |

| Ala264 | Van der Waals | 85% - 97% |

Data sourced from molecular dynamics simulations of the docked complex. nih.gov

Interestingly, the docking results were significantly influenced by the presence of other molecules, such as N-Cyclohexyl-2-aminoethanesulfonic acid (CHES), within the binding site. Docking 4PIM into the IDO1 structure containing CHES molecules resulted in a more stable and reliable binding pose, highlighting the importance of considering the complete microenvironment of the active site in simulations. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the conformational flexibility and the persistence of key interactions. nih.gov

For the complex of the this compound derivative (4PIM) and IDO1, MD simulations were crucial in evaluating the stability of various binding poses. nih.gov The stability is often quantified by the Root Mean Square Deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A lower, stable RMSD value over the simulation time suggests a stable binding mode. nih.gov

The simulations showed that the binding pose of 4PIM was highly dependent on the specific conditions. For instance, the pose obtained from docking into the apo-enzyme (without CHES) was unstable, with the ligand losing its key interaction early in the simulation. nih.gov Conversely, the experimentally observed binding pose and the pose obtained from docking in the presence of CHES molecules were shown to be very stable throughout the MD simulation. nih.gov

| Simulation Condition | Average Ligand RMSD (Å) | Stability Assessment |

| 4PIM docked into 2D0T (apo) | 5.97 ± 1.40 | Unstable |

| 4PIM experimental pose (with CHES) | 0.25 ± 0.07 | Stable |

| 4PIM docked into 2D0T (with CHES) | 0.19 ± 0.06 | Very Stable |

Data sourced from MD simulations of 4PIM in complex with IDO1 (PDB code: 2D0T). nih.gov

These findings underscore the utility of MD simulations in refining and validating docking results, providing a more accurate picture of the ligand's conformational stability and binding affinity at the target site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. imist.ma These descriptors quantify various physicochemical, electronic, or structural features of the molecules. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For derivatives of this compound, a QSAR model could be developed to optimize its inhibitory activity against a target like IDO1. The process would involve:

Synthesizing and testing a series of analogues with modifications to the pyrrolidinone core, the iodomethyl group, or other positions.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical regression techniques to build a predictive model. nih.gov

Validating the model's predictive power using internal and external test sets of compounds. nih.gov

Such a validated QSAR model would serve as a powerful tool for the in silico design of new derivatives with potentially enhanced potency, guiding synthetic efforts toward the most promising candidates. mdpi.com

Prediction of Molecular Properties Relevant to Biological Activity and Synthetic Feasibility

Computational methods are extensively used to predict a wide range of molecular properties that are crucial for determining a compound's potential as a drug candidate and the feasibility of its synthesis. molsoft.com

Properties Relevant to Biological Activity: The biological activity of this compound is intrinsically linked to its molecular properties. As discussed, docking and MD simulations predict its binding affinity and interaction patterns with specific targets like IDO1. nih.gov Additionally, computational models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For other series of pyrrolidin-2-one derivatives, studies have successfully predicted properties like CNS activity and oral absorption. researchgate.net Public databases like PubChem provide computationally predicted properties for this compound that can give an initial assessment of its drug-like characteristics. nih.govuni.lu

| Property | Predicted Value |

| XlogP | 0.6 |

| Molecular Weight | 224.965 g/mol |

| Monoisotopic Mass | 224.96506 Da |

| Predicted CCS ([M+H]⁺, Ų) | 129.7 |

Data sourced from PubChem. nih.govuni.lu

Properties Relevant to Synthetic Feasibility: The reactivity of the iodomethyl group is a key factor in the synthetic utility of this compound. nih.gov Computational chemistry can predict reaction pathways and activation energies, helping to forecast the outcomes of potential synthetic steps. nih.gov For instance, quantum chemical calculations can assess the lability of the carbon-iodine bond and the susceptibility of different sites on the molecule to nucleophilic or electrophilic attack, thereby guiding the design of efficient synthetic routes. rsc.org

Applications of 4 Iodomethyl Pyrrolidin 2 One and Its Research Derived Analogues

Medicinal Chemistry and Pharmaceutical Research

The pyrrolidin-2-one nucleus is a privileged scaffold in drug discovery, recognized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. nih.govacs.org The presence of a reactive iodomethyl group at the 4-position of the pyrrolidin-2-one ring in 4-(Iodomethyl)pyrrolidin-2-one makes it a particularly valuable starting material for the synthesis of a wide range of derivatives. nih.gov This functional handle allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores and the construction of complex molecular frameworks.

Design and Development of Novel Drug Candidates

The inherent structural features of the pyrrolidin-2-one scaffold, such as its three-dimensional character and the presence of a lactam moiety, make it an attractive template for the design of novel drug candidates. nih.govacs.org Medicinal chemists utilize this compound as a key intermediate to explore new chemical space and develop compounds with tailored biological activities. The ability to readily modify the iodomethyl group allows for the systematic investigation of structure-activity relationships (SAR), a critical aspect of the drug discovery process. acs.org

The stereochemistry of the pyrrolidine (B122466) ring also plays a crucial role in the biological activity of its derivatives. The chiral center at the 4-position of this compound allows for the synthesis of stereoisomerically pure compounds, which can exhibit significantly different pharmacological profiles. nih.gov This stereochemical diversity is a key advantage in the design of selective and potent drug candidates.

Table 1: Key Attributes of this compound in Drug Design

| Feature | Significance in Drug Design |

| Pyrrolidin-2-one Core | Privileged scaffold with favorable pharmacokinetic properties. |

| Iodomethyl Group | Reactive handle for facile chemical modification and introduction of diverse functionalities. |

| Chirality | Allows for the synthesis of stereoisomers with potentially distinct biological activities. |

| Three-Dimensional Structure | Enables better interaction with biological targets compared to flat aromatic systems. |

Compounds with Potential Anti-Cancer Properties

The pyrrolidin-2-one scaffold has been incorporated into numerous compounds exhibiting anti-cancer activity. While direct studies on this compound in this context are not extensively documented in publicly available research, its role as a precursor for anti-cancer agents can be inferred from the broader class of pyrrolidinone derivatives. For instance, various substituted pyrrolidin-2-ones have been investigated for their cytotoxic effects against different cancer cell lines.

One area of interest is the development of pyrrolidinone-based compounds as inhibitors of specific cellular targets involved in cancer progression. For example, derivatives of the pyrrolidine scaffold have been designed as antagonists for the CXCR4 receptor, which is implicated in cancer metastasis. The synthesis of such antagonists often involves the functionalization of the pyrrolidine ring, a process where a reactive intermediate like this compound could be employed.

Research into diphenylamine-pyrrolidin-2-one-hydrazone derivatives has demonstrated their cytotoxic activity against various cancer cell lines, including prostate (PPC-1), melanoma (IGR39), pancreatic (Panc-1), and triple-negative breast cancer (MDA-MB-231). nih.gov These findings highlight the potential of the pyrrolidin-2-one core in developing new anti-cancer therapies.

Table 2: Examples of Pyrrolidinone Derivatives with Anti-Cancer Potential

| Compound Class | Target/Mechanism of Action (if known) | Cancer Cell Lines |

| Pyrrolidine-based CXCR4 Antagonists | CXCR4 Receptor | (Associated with metastasis) |

| Diphenylamine-pyrrolidin-2-one-hydrazones | Not specified | PPC-1, IGR39, Panc-1, MDA-MB-231 |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Not specified | A549 (lung cancer) |

Exploration in Neuropharmacology and Cognition Enhancement

The pyrrolidin-2-one structure is central to the racetam class of nootropic drugs, which are known for their cognitive-enhancing effects. frontiersin.org Piracetam, the parent compound of this family, is 2-oxo-1-pyrrolidine acetamide. nih.gov This historical connection underscores the potential of pyrrolidin-2-one derivatives in neuropharmacology.

Recent studies have explored novel pyrrolidin-2-one derivatives for their neuroprotective effects and ability to mitigate cognitive impairment. For instance, certain derivatives have shown efficacy in animal models of cognitive deficit, such as scopolamine-induced amnesia in mice. nih.gov These compounds were found to improve learning and memory, suggesting their potential as treatments for neurodegenerative diseases like Alzheimer's disease. nih.gov

One specific analogue, nebracetam (B40111), which is a 4-(aminomethyl)-1-benzylpyrrolidin-2-one, has been investigated for its ability to improve linguistic learning and memory in patients with dementia. researchgate.net The synthesis of nebracetam and its analogues could potentially utilize this compound as a starting material, where the iodomethyl group is converted to an aminomethyl group. The mechanism of action for some of these compounds is thought to involve the modulation of neurotransmitter systems, such as the cholinergic system, by acting as agonists at muscarinic M1 acetylcholine (B1216132) receptors. researchgate.net

Table 3: Pyrrolidin-2-one Derivatives in Neuropharmacology

| Compound/Class | Proposed Mechanism of Action | Potential Therapeutic Application |

| Racetams (e.g., Piracetam) | Modulation of neurotransmitter systems | Cognitive enhancement |

| Novel Pyrrolidin-2-one Derivatives | Neuroprotection, Acetylcholinesterase inhibition | Alzheimer's disease, Cognitive deficits |

| Nebracetam | Muscarinic M1 acetylcholine receptor agonist | Dementia, Cognitive impairment |

Modulation of G-Protein Coupled Receptors (GPCRs), including MCH Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major targets for drug discovery. The pyrrolidine scaffold has been identified as a key structural motif in ligands that modulate the activity of various GPCRs. While direct modulation of GPCRs by this compound has not been specifically reported, its derivatives have been explored as ligands for these receptors.

One notable example is the melanin-concentrating hormone (MCH) receptor 1 (MCHR1), a GPCR implicated in the regulation of appetite and energy homeostasis, making it a target for anti-obesity drugs. nih.govwikipedia.org Several MCHR1 antagonists have been developed that incorporate a pyrrolidine ring in their structure. For instance, the compound GW803430, a non-peptide MCHR1 antagonist, contains a 2-pyrrolidin-1-ylethoxy moiety. nih.gov Another example is an 8-methylquinoline (B175542) derivative that acts as a negative allosteric modulator of the MCH1 receptor and includes a 1-(pyrrolidin-1-yl)ethyl group. nih.gov The synthesis of such antagonists could conceivably start from a functionalized pyrrolidinone like this compound.

Furthermore, pyrrolidine derivatives have been identified as potent full agonists of the ghrelin receptor, another GPCR involved in appetite stimulation and growth hormone release. acs.org These findings underscore the versatility of the pyrrolidine scaffold in targeting a range of GPCRs.

Enzyme Inhibitor Research (e.g., Autotaxin, Urokinase Receptor)

Antibacterial Activity of Pyrrolidinone Derivatives

The pyrrolidin-2-one moiety is present in various compounds that exhibit antibacterial properties. While research specifically on this compound is limited in this area, studies on other pyrrolidinone derivatives have demonstrated their potential as antibacterial agents. For instance, certain synthesized pyrrolidin-2-one derivatives have been evaluated for their activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella sp.) bacteria. nih.govresearchgate.net The mechanism of action for these compounds can vary, but some have been shown to inhibit essential bacterial enzymes. The versatility of the pyrrolidin-2-one scaffold allows for the incorporation of different functional groups to optimize antibacterial potency and spectrum. researchgate.net

Development of Radiopharmaceutical Precursors

The development of novel radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) is a critical area of medical research. nih.gov These tracers typically consist of a molecule that targets a specific biological process or entity, labeled with a positron-emitting radioisotope. While the pyrrolidin-2-one scaffold is a component of various compounds designed for biological targeting, specific documented examples of this compound being used as a direct precursor in radiopharmaceutical synthesis are not prominent in a review of the literature.

However, the chemical structure of this compound makes it a plausible candidate for such applications. The carbon-iodine bond can be a site for radiolabeling, either through isotopic exchange with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) or via nucleophilic substitution to introduce other radionuclides. For instance, iodo-tetrazine derivatives have been synthesized and labeled with iodine-125 (B85253) to act as agents for in vivo pretargeting strategies. nih.gov The development of PET radiotracers often involves the synthesis of precursors that can be readily labeled with isotopes like fluorine-18 (B77423) or carbon-11. nih.govmdpi.com The iodomethyl group serves as an excellent leaving group, potentially allowing for the facile introduction of a variety of radiolabeled nucleophiles to create novel imaging agents.

Biochemical Research and Probe Development

Tools for Understanding Biological Pathways

Assigning chemical compounds to specific biological pathways is a crucial step in understanding the molecular basis of life and disease. nih.gov Chemical probes are essential tools in this endeavor, allowing researchers to perturb and study these complex systems. The pyrrolidin-2-one nucleus is found in many natural and synthetic molecules with diverse pharmacological activities, including anticancer, antibacterial, and nootropic (cognitive-enhancing) effects.

Derivatives of the pyrrolidin-2-one scaffold have been investigated as inhibitors of key enzymes, which can help elucidate biological pathways. For example, certain derivatives have been identified as potent inhibitors of the enzyme autotaxin (ATX), which is implicated in cancer and inflammatory conditions. While this compound itself is primarily a synthetic intermediate, its scaffold is integral to molecules designed as specific biochemical tools. The development of fluorescent probes, for instance, allows for the direct visualization and tracking of molecules within biological systems. A specific fluorescent probe for the parent compound, pyrrolidine, has been developed for its detection in solution, in gaseous states, and within living organisms like zebrafish, highlighting the interest in creating tools to study molecules containing this core structure. nih.gov

Applications in Custom Antibody Labeling

Antibody conjugation is a key technology used to attach labels—such as fluorescent dyes, enzymes, or radioactive isotopes—to antibody molecules for use in research and diagnostics. nih.gov The resulting labeled antibodies are used in a wide range of applications, including immunohistochemistry, flow cytometry, and medical imaging.

This compound is cited as a reagent for custom antibody labeling. nih.gov The utility of this compound in bioconjugation stems from the reactivity of the iodomethyl group. This group is an electrophilic alkylating agent that can react with nucleophilic side chains of amino acids on the antibody's surface, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine. This reaction forms a stable covalent bond, effectively tethering the pyrrolidin-2-one moiety to the antibody. The pyrrolidin-2-one structure can then serve as a linker or spacer, or it could be part of a larger functional molecule being attached to the antibody.

Organic Synthesis and Materials Science

Synthesis of Natural Product Analogues

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products, particularly alkaloids isolated from plants and microorganisms. nih.gov Many of these natural products exhibit significant biological activity. nih.gov Consequently, the total synthesis of these complex molecules and their analogues is a major focus of organic chemistry to enable further biological study and develop new therapeutic agents. ucl.ac.uk

The functionalized nature of this compound makes it a useful starting material for constructing analogues of these natural products. The iodomethyl group can be readily converted into other functional groups or used as a handle for coupling with other molecular fragments. For example, carboazidation of alkenes using iodomethyl derivatives provides a route to functionalized alkyl azides, which are versatile intermediates in the synthesis of alkaloids. nih.gov The pyrrolidin-2-one core provides a rigid, three-dimensional structure that can mimic a portion of a natural product's framework, while the reactive handle allows for the systematic variation of other parts of the molecule to create a library of analogues for structure-activity relationship (SAR) studies.

Development of Advanced Organic Scaffolds

In modern drug discovery, there is a strong emphasis on creating molecules with three-dimensional complexity, as these often have better selectivity and pharmacological properties compared to flat, aromatic compounds. The saturated, non-planar pyrrolidine ring is considered a versatile scaffold for building such molecules. nih.govsemanticscholar.org Its sp³-hybridized carbon atoms allow for well-defined spatial arrangements of substituents, which is critical for precise interactions with biological targets like enzymes and receptors. nih.gov

This compound is an exemplary functionalized scaffold. It provides the desirable 3D core of the pyrrolidin-2-one ring combined with a reactive iodomethyl group that enables its use in a wide range of synthetic transformations. This allows chemists to use it as a starting point to build more complex and diverse molecular libraries. semanticscholar.org For instance, the pyrrolidinone structure can be elaborated through reactions like the nitro-Mannich reaction to generate multiple new stereocenters in a controlled manner, leading to highly complex and synthetically useful building blocks. ucl.ac.uk This versatility establishes this compound as a valuable component in the toolkit for developing advanced organic scaffolds for medicinal chemistry and materials science.

Data Summary Table

| Application Area | Specific Use | Role of this compound | Key Structural Feature |

|---|---|---|---|

| Radiopharmaceutical Development | Potential Precursor for Radiotracers | Serves as a molecular building block that can be labeled with a radioisotope. | Carbon-Iodine Bond |

| Biochemical Research | Custom Antibody Labeling | Acts as a covalent linker to attach probes or other molecules to antibodies. | Electrophilic Iodomethyl Group |

| Organic Synthesis | Synthesis of Natural Product Analogues | Provides the core pyrrolidin-2-one ring and a reactive handle for elaboration. | Pyrrolidin-2-one Scaffold & Iodomethyl Group |

| Medicinal Chemistry | Development of Advanced Organic Scaffolds | Functions as a versatile, 3D starting material for creating diverse molecular libraries. | Non-planar Pyrrolidin-2-one Ring |

Creation of Novel Polymers and Materials

The compound this compound is a functionalized monomer that holds significant potential for the synthesis of novel polymers and materials. Its utility in polymer science stems from the presence of the reactive iodomethyl group, which can be leveraged in various polymerization techniques. The development of polymers containing the pyrrolidinone functional group is a field of high interest due to the desirable properties conferred by this moiety, such as hydrophilicity, biocompatibility, and complexation ability. dur.ac.uk

One of the most promising applications for this compound is in the field of controlled radical polymerization, specifically Iodine Transfer Polymerization (ITP). ITP is a robust method for creating well-defined polymers with controlled molecular weights and narrow molar-mass distributions. nih.govtudelft.nl In this process, an organoiodide compound, such as this compound, can act as a chain transfer agent (CTA). The polymerization is initiated by a conventional radical initiator, and the propagating polymer chain reversibly transfers the iodine atom with the CTA. This reversible deactivation process allows for the controlled growth of polymer chains. tudelft.nlresearchgate.net

Furthermore, the iodomethyl group can serve as a reactive site for post-polymerization modification. A polymer backbone can be functionalized with this compound through nucleophilic substitution reactions, grafting the pyrrolidinone unit onto a pre-existing polymer chain. This "top-down" approach is a versatile strategy for modifying commercially available polymers to introduce the desirable characteristics of the pyrrolidinone group. dur.ac.uk The development of such reactive precursor polymers is a key focus in creating multifunctional materials. klinger-lab.de

The incorporation of the polar pyrrolidinone ring into polymer structures can significantly alter their physical properties, such as solubility, thermal stability, and surface characteristics, making them suitable for a wide range of applications from biomedicine to advanced materials. nih.govresearchgate.net

| Polymerization Technique | Role of this compound | Potential Monomers | Resulting Polymer Structure | Potential Advantages |

|---|---|---|---|---|

| Iodine Transfer Polymerization (ITP) | Chain Transfer Agent (CTA) / Initiator | Styrene, Methyl Methacrylate (MMA), n-Butyl Acrylate | Polymers with a terminal pyrrolidinone-containing group and a terminal iodine atom (e.g., Pyrrolidinone-CH₂-[Monomer]ₙ-I) | Controlled molecular weight and low polydispersity; synthesis of well-defined block copolymers. nih.govtudelft.nl |

| Post-Polymerization Modification | Functionalizing Agent | Polymers with nucleophilic side groups (e.g., Poly(4-vinylphenol), Poly(glycidyl methacrylate)) | Polymer backbone with grafted 4-(methyl)pyrrolidin-2-one side chains. | Versatile method to impart pyrrolidinone functionality to existing polymers. dur.ac.uk |

Agrochemical Research and Development

Exploration in Pesticide and Herbicide Formulations

The pyrrolidinone scaffold is a recognized structural motif in the field of agrochemicals, appearing in a number of commercial herbicides and fungicides. bohrium.comgoogle.com The compound this compound, while not an active agrochemical itself, represents a highly valuable synthetic intermediate or building block for the discovery of new pesticide and herbicide candidates. Its utility lies in the high reactivity of the carbon-iodine bond.

Iodine is an excellent leaving group, making the methylene (B1212753) carbon of the iodomethyl group highly susceptible to nucleophilic attack. mdpi.com This reactivity allows for the straightforward synthesis of a wide array of 4-substituted pyrrolidinone derivatives. Medicinal and agrochemical research programs frequently rely on the generation of compound libraries to explore structure-activity relationships (SAR). researchgate.netmdpi.com By reacting this compound with various nucleophiles—such as amines, alcohols, thiols, and carbanions—researchers can systematically introduce diverse functional groups at the 4-position of the pyrrolidinone ring.

This synthetic versatility enables the exploration of how modifications to this part of the molecule impact biological activity. For instance, introducing different aryl ethers, thioethers, or substituted amine functionalities could modulate the compound's binding affinity to a specific biological target in a weed or pest species, its uptake and translocation within a plant, or its environmental persistence. The development of novel pesticides often involves such systematic modifications of a core scaffold to optimize efficacy and safety. mdpi.comsemanticscholar.org

The pyrrolidine core itself is found in herbicides that act by inhibiting carotenoid biosynthesis. bohrium.com By using this compound as a starting point, chemists can design and synthesize novel analogues aimed at this or other biological targets. The goal is to discover compounds with improved potency, greater selectivity between crops and weeds, or a novel mode of action to combat the growing issue of pesticide resistance. google.com The creation of chiral agrochemicals, which can offer higher efficiency and lower toxicity, is another important area where chiral precursors derived from compounds like this compound could be instrumental. mdpi.comnih.gov

| Nucleophile Class | Example Nucleophile | Resulting Structure (Derivative of the Pyrrolidinone) | Rationale for Synthesis |

|---|---|---|---|

| Phenols/Thiols | 4-Chlorophenol | 4-((4-Chlorophenoxy)methyl)pyrrolidin-2-one | To introduce aryl ether linkages, a common motif in many commercial herbicides. |

| Amines | 1,2,4-Triazole | 4-((1H-1,2,4-triazol-1-yl)methyl)pyrrolidin-2-one | To incorporate nitrogen-containing heterocycles known for their fungicidal or herbicidal activity. |

| Thioureas | N-Phenylthiourea | 1-((2-Oxo-pyrrolidin-4-yl)methyl)-3-phenylthiourea | To synthesize derivatives that could act as insect growth regulators. nih.gov |

| Carboxylates | Sodium 2,4-dichlorophenoxyacetate | (2-Oxo-pyrrolidin-4-yl)methyl 2-(2,4-dichlorophenoxy)acetate | To create hybrid molecules combining the pyrrolidinone scaffold with known herbicidal pharmacophores. |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pyrrolidinone derivatives. vjol.info.vnmdpi.com Future research will prioritize the development of more sustainable and eco-friendly synthetic pathways. This includes the use of multi-component reactions, which offer a streamlined approach to complex molecules by combining multiple reactants in a single step. vjol.info.vnrsc.org The use of environmentally benign solvents, such as ethanol, is also a key area of focus. vjol.info.vn

Furthermore, the exploration of green additives, like citric acid, is gaining traction as a way to catalyze reactions efficiently without resorting to harsh or toxic reagents. rsc.org The application of ultrasound irradiation in these synthetic methods has shown promise in accelerating reaction times and improving yields, further contributing to the sustainability of the process. rsc.org These greener approaches not only reduce the environmental impact of chemical synthesis but also often lead to simpler experimental procedures and the use of readily available, low-cost starting materials. vjol.info.vn

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The demand for novel therapeutic agents has spurred the development of high-throughput screening (HTS) and combinatorial chemistry techniques for the rapid discovery of new pyrrolidinone derivatives. nih.govyoutube.com Combinatorial chemistry allows for the synthesis of large libraries of related compounds in a single process, which can then be efficiently screened for biological activity. wikipedia.orgpharmatutor.org

One widely used strategy is the "split synthesis" or "split and pool" method, where a solid support is divided into portions, each reacting with a different building block, and then recombined. nih.govwikipedia.org This process can be repeated to generate a vast number of unique compounds. wikipedia.org The use of solid-phase supports simplifies the purification process, as excess reagents can be easily washed away. wikipedia.org These libraries of pyrrolidinone derivatives can then be subjected to high-throughput screening to identify compounds with desired biological activities. pnas.org This approach significantly accelerates the drug discovery process by enabling the rapid assessment of a large and diverse set of molecules. pharmatutor.orgnih.gov

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis of 4-(iodomethyl)pyrrolidin-2-one and its derivatives is crucial for optimizing reaction conditions and improving yields. Advanced in situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray Absorption Spectroscopy can provide detailed information about the formation of intermediates and the transition states of a reaction as it occurs. chemcatbio.orgnih.gov

By observing the reaction "at work," researchers can gain insights into the catalytic cycle and the factors that influence the reaction pathway. nih.govacs.org This knowledge can then be used to refine synthetic methods, leading to more efficient and selective production of the desired pyrrolidinone derivatives. chemcatbio.org Quantum chemical studies can also complement these experimental investigations by providing a computational elucidation of the reaction mechanism. rsc.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. drughunter.comnih.gov These computational tools can be applied to the study of this compound derivatives to accelerate the identification of promising drug candidates. crimsonpublishers.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity of novel compounds based on their chemical structure. nih.govscispace.com

Molecular docking simulations can be used to predict how these compounds will interact with specific biological targets, providing insights into their potential mechanism of action. scispace.comnih.gov AI and ML algorithms can analyze vast datasets to identify patterns and make predictions about the efficacy and toxicity of new molecules, thereby guiding the design of more effective and safer drugs. nih.govazolifesciences.com This computational approach can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov

Expanding Biological Target Identification for Derived Compounds

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. nih.govresearchgate.net A key area of future research will be to expand the identification of biological targets for derivatives of this compound. By creating libraries of these compounds and screening them against a diverse array of biological targets, researchers can uncover new therapeutic applications. nih.gov

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 4-(Iodomethyl)pyrrolidin-2-one with high purity?

A multi-step synthesis is typically employed, starting from pyrrolidin-2-one derivatives. Key steps include:

- Iodomethylation : Reacting a precursor (e.g., 4-(chloromethyl)pyrrolidin-2-one) with sodium iodide in a polar aprotic solvent like acetone under reflux .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity.

- Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

How should researchers characterize the structural and electronic properties of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent placement and ring conformation .

- X-ray Crystallography : Resolve steric effects of the iodomethyl group on the pyrrolidinone ring geometry .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (iodine has a distinct I signature) .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) to assess electronic effects of substituents .

What experimental strategies ensure stability assessment of this compound under varying conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility Studies : Test in common solvents (e.g., DMSO, ethanol) to identify optimal storage conditions .

- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photolytic stability .

- HPLC Monitoring : Track purity over time in solution (e.g., aqueous buffers) to identify hydrolysis byproducts .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced biological activity?

- Substituent Effects : Replace the iodomethyl group with other halogens (e.g., Br, Cl) or alkyl chains to modulate lipophilicity and binding affinity .

- Ring Modifications : Introduce sp-hybridized carbons or fused aromatic systems (e.g., benzimidazole) to enhance π-π stacking with biological targets .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) to correlate structural changes with inhibitory potency .

How should researchers resolve contradictions in biological assay data for this compound?

- Replicate Studies : Ensure reproducibility across multiple cell lines or enzymatic preparations .

- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability (MTT) or apoptosis (Annexin V) assays to confirm mechanism .

- Control Experiments : Rule off-target effects using inactive analogs (e.g., 4-methylpyrrolidin-2-one) .

What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., proteases or GPCRs) .

- MD Simulations : Simulate ligand-protein dynamics over 100+ ns to assess stability of the iodomethyl group in hydrophobic pockets .

- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with experimental IC values .

What strategies optimize reaction conditions for scalable synthesis of this compound derivatives?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve iodination efficiency .

- Solvent Optimization : Compare yields in DMF vs. acetonitrile to balance reactivity and solubility .

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and reaction time .

How can researchers identify the biological targets of this compound in complex systems?

- Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified enzymes or receptors .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes essential for compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.